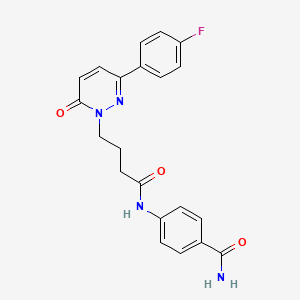

4-(4-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound that features a pyridazinone core linked to a fluorophenyl group and a benzamide moiety

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide exhibit significant anticancer properties. The presence of the pyridazine moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of pyridazine were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Research suggests that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : A study demonstrated that a related compound reduced inflammation markers in animal models of arthritis, leading to decreased joint swelling and pain .

Neurological Applications

There is emerging evidence supporting the neuroprotective effects of compounds containing the oxopyridazine structure. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis.

Case Study : In vitro studies have shown that derivatives can significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Wirkmechanismus

Target of Action

The primary target of the compound 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes.

Mode of Action

The compound 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide interacts with its target, Dipeptidyl peptidase 4, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals.

Biochemical Pathways

The action of 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide affects the glucose-insulin regulation pathway . By inhibiting Dipeptidyl peptidase 4, the compound increases the levels of incretin hormones, which in turn stimulate insulin secretion. This leads to a decrease in blood glucose levels.

Result of Action

The molecular and cellular effects of the action of 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide result in an increase in insulin secretion and a decrease in blood glucose levels . This can help in the management of type 2 diabetes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the pyridazinone intermediate.

Attachment of the Butanamido Linker: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Final Benzamide Formation: The final step involves the coupling of the butanamido intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino or thiol-substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorobenzylamine: Shares the fluorophenyl group but differs in the rest of the structure.

3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine: Contains a pyrimidine core and is used as an enzyme inhibitor.

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Similar in having a benzamide moiety and fluorophenyl group.

Uniqueness

4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is unique due to its specific combination of a pyridazinone core, fluorophenyl group, and benzamide moiety

Biologische Aktivität

4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide, also known by its CAS number 1283109-64-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H13FN2O3, with a molecular weight of 276.26 g/mol. The structure features a pyridazinone moiety, which is often linked to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H13FN2O3 |

| Molecular Weight | 276.26 g/mol |

| Purity | Min. 95% |

| CAS Number | 1283109-64-7 |

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been noted for its potential xanthine oxidase inhibitory activity, which is significant in conditions like gout and hyperuricemia .

- Antioxidant Properties : The presence of the fluorophenyl group may enhance the compound's ability to act as an antioxidant, potentially mitigating oxidative stress in cellular environments.

- Anti-inflammatory Effects : The compound has shown promise in preclinical models for reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Study 1: Xanthine Oxidase Inhibition

A study conducted on various compounds similar to 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide indicated that derivatives with similar structural features exhibited significant xanthine oxidase inhibition. This suggests that our compound could potentially be developed as a therapeutic agent for managing gout .

Study 2: Antioxidant Activity

Research published in pharmacological journals highlighted the antioxidant capacity of compounds containing the pyridazine ring. The study demonstrated that these compounds could scavenge free radicals effectively, indicating potential applications in preventing oxidative damage .

Study 3: Anti-inflammatory Potential

In vitro assays have shown that derivatives of this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism through which it may exert anti-inflammatory effects. This could have implications for treating diseases characterized by chronic inflammation .

Eigenschaften

IUPAC Name |

4-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3/c22-16-7-3-14(4-8-16)18-11-12-20(28)26(25-18)13-1-2-19(27)24-17-9-5-15(6-10-17)21(23)29/h3-12H,1-2,13H2,(H2,23,29)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDFRKOBYKTTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.